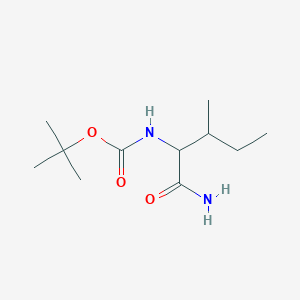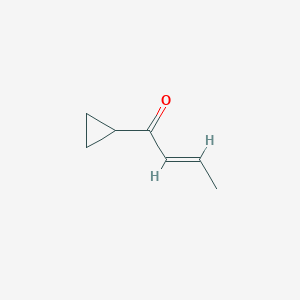
Cyclopropyl allyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl allyl ketone is an organic compound characterized by the presence of a cyclopropyl group attached to an allyl ketone. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity. The cyclopropyl group imparts strain to the molecule, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl allyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl bromide with allyl magnesium bromide in the presence of a catalyst. Another method includes the use of hydrogen borrowing catalysis, where a hindered ketone undergoes α-cyclopropanation followed by intramolecular displacement to form the cyclopropyl ketone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl allyl ketone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include cyclopropyl carboxylic acids, cyclopropyl alcohols, and various substituted cyclopropyl derivatives .
Scientific Research Applications
Cyclopropyl allyl ketone has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl allyl ketone involves its interaction with various molecular targets. The strained cyclopropyl ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, proteins, and other biomolecules, modulating their activity and function. The allyl group also contributes to the reactivity of the compound, enabling it to participate in various chemical transformations .
Comparison with Similar Compounds
- Cyclopropyl methyl ketone
- Cyclopropyl ethyl ketone
- Cyclopropyl phenyl ketone
Comparison: Cyclopropyl allyl ketone is unique due to the presence of both a cyclopropyl group and an allyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to other cyclopropyl ketones, this compound offers a broader range of chemical transformations and applications .
Properties
Molecular Formula |
C7H10O |
|---|---|
Molecular Weight |
110.15 g/mol |
IUPAC Name |
(E)-1-cyclopropylbut-2-en-1-one |
InChI |
InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h2-3,6H,4-5H2,1H3/b3-2+ |
InChI Key |
YAVNVCTYRCDELQ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/C(=O)C1CC1 |
Canonical SMILES |
CC=CC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



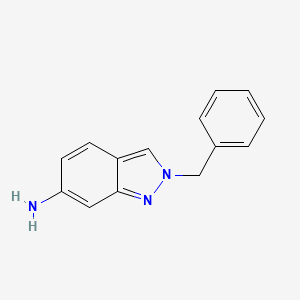
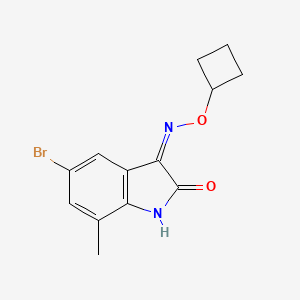
![(3R)-2,2-dimethyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12279188.png)
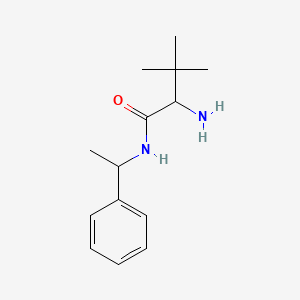

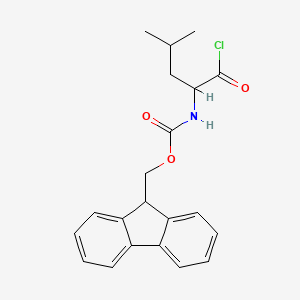
![6-Chloro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline](/img/structure/B12279232.png)
![5-(6-Aminohexylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;hydrochloride](/img/structure/B12279236.png)
![2-{[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]oxy}-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B12279238.png)

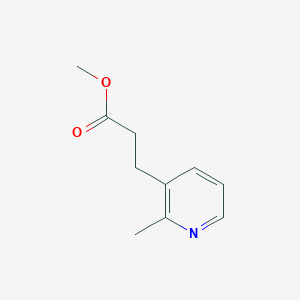
![Methyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12279248.png)
